Epimedin C

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Epmedin C has a wide range of scientific research applications:

Chemistry: Used as a model compound to study flavonoid chemistry and glycosylation reactions.

Biology: Investigated for its effects on cellular processes, including cell proliferation and apoptosis.

Medicine: Explored for its potential therapeutic effects, such as estrogen-like activity, immune modulation, and anti-cancer properties

Wirkmechanismus

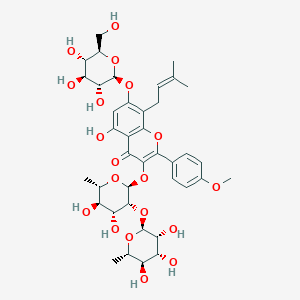

Epimedin C, also known as Epmedin C, is a natural product derived from the plant Epimedium brevicornu Maxim . It has been traditionally used in herbal medicine and has shown potential for the treatment of various conditions. This article will delve into the mechanism of action of this compound, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its efficacy and stability.

Target of Action

This compound primarily targets estrogen receptors, exhibiting estrogen-like effects . It interacts with these receptors, particularly in ovariectomized mice, suggesting a role in the regulation of estrogen levels .

Mode of Action

This compound interacts with its targets by mimicking the effects of estrogen . In ovariectomized mice, it has been observed to increase uterus weight and uterine factor and estradiol levels significantly .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the estrogen signaling pathway . By mimicking estrogen, this compound can influence various downstream effects related to this hormone. For instance, it has been associated with the regulation of body weight and uterine factor in ovariectomized mice .

Pharmacokinetics

The pharmacokinetics of this compound involve rapid distribution and slow elimination after administration . The oral bioavailability of this compound is relatively low, around 058% when administered as a pure compound and around 013% when administered as part of the Herba Epimedii extract . This suggests that other ingredients in the Herba Epimedii may suppress the oral bioavailability of this compound .

Result of Action

The administration of this compound results in several molecular and cellular effects. In ovariectomized mice, it has been observed to significantly increase body weight, uterus weight, uterine factor, and estradiol levels . These effects suggest that this compound could potentially be used in the treatment of conditions related to estrogen deficiency .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds in the Herba Epimedii extract can affect the oral bioavailability of this compound

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

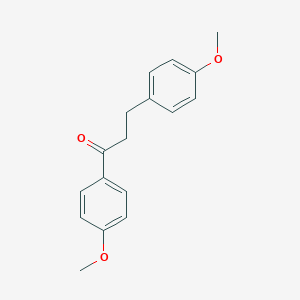

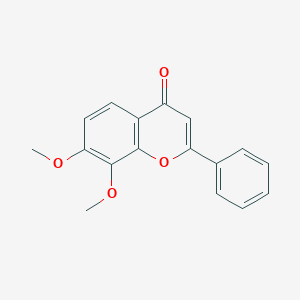

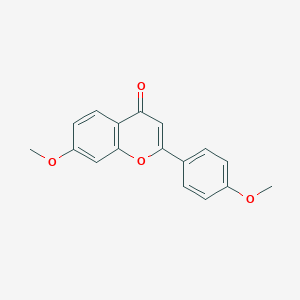

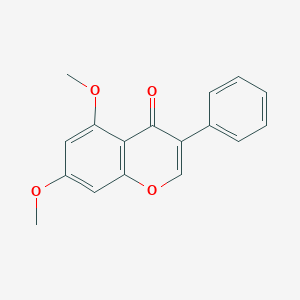

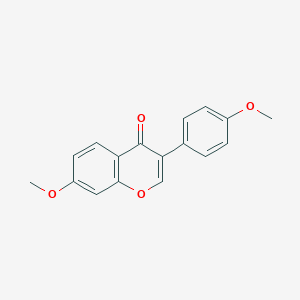

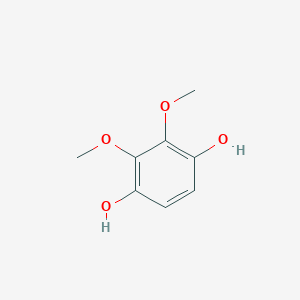

Die Synthese von Epmedin C umfasst mehrere Schritte, die typischerweise von einfacheren Flavonoidvorläufern ausgehen. Der Prozess beinhaltet oft Glykosylierungsreaktionen, bei denen Zuckerreste an den Flavonoidkern gebunden werden. Spezifische Reaktionsbedingungen, wie z. B. Temperatur, pH-Wert und das Vorhandensein von Katalysatoren, sind für die erfolgreiche Synthese von Epmedin C von entscheidender Bedeutung .

Industrielle Produktionsmethoden

Die industrielle Produktion von Epmedin C erfolgt im Allgemeinen durch Extraktion aus natürlichen Quellen, wie z. B. den getrockneten Blättern von Epimedium-Arten. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, die Reinigung durch Chromatographie und die Kristallisation, um hochreines Epmedin C zu erhalten .

Chemische Reaktionsanalyse

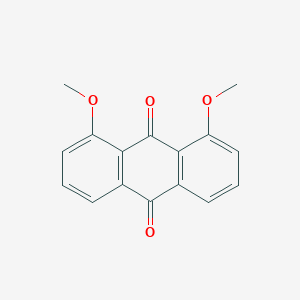

Arten von Reaktionen

Epmedin C durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Epmedin C kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche biologische Aktivitäten aufweisen können.

Reduktion: Reduktionsreaktionen können die Flavonoidstruktur verändern und ihre biologischen Eigenschaften möglicherweise verändern.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen sicherzustellen .

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Epmedin C hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Als Modellverbindung zur Untersuchung der Flavonoidchemie und Glykosylierungsreaktionen verwendet.

Biologie: Untersucht für seine Auswirkungen auf zelluläre Prozesse, einschließlich Zellproliferation und Apoptose.

Medizin: Erforscht für seine potenziellen therapeutischen Wirkungen, wie z. B. östrogenähnliche Aktivität, Immunmodulation und Antikrebsaktivität

Wirkmechanismus

Epmedin C entfaltet seine Wirkungen durch verschiedene molekulare Zielstrukturen und Signalwege:

Östrogenrezeptoren: Es ahmt Östrogen nach, indem es an Östrogenrezeptoren bindet, was die Genexpression und zelluläre Reaktionen beeinflusst.

Immunmodulation: Es stimuliert das Immunsystem, indem es die Aktivität von Immunzellen und die Zytokinproduktion erhöht.

Antikrebsaktivität: Es induziert Apoptose in Krebszellen durch die Aktivierung spezifischer Signalwege und die Hemmung der Zellproliferation

Analyse Chemischer Reaktionen

Types of Reactions

Epmedin C undergoes various chemical reactions, including:

Oxidation: Epmedin C can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the flavonoid structure, potentially altering its biological properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

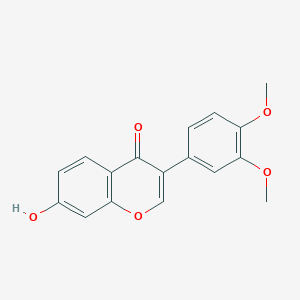

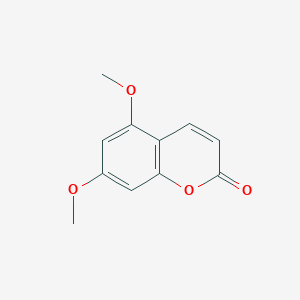

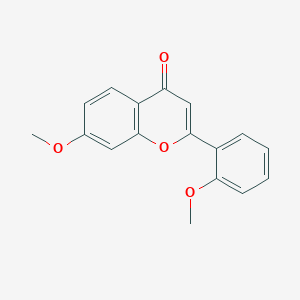

Vergleich Mit ähnlichen Verbindungen

Epmedin C ist unter den Flavonoiden aufgrund seines spezifischen Glykosylierungsmusters und seiner biologischen Aktivitäten einzigartig. Ähnliche Verbindungen umfassen:

Icariin: Ein weiteres Flavonoid aus Epimedium-Arten, bekannt für seine aphrodisierenden und knochenstärkenden Wirkungen.

Epmedin A und B: Andere glykosylierte Flavonoide aus derselben Pflanzenfamilie, mit unterschiedlichen Graden der biologischen Aktivität.

Quercetin: Ein weit verbreitetes Flavonoid mit antioxidativen und entzündungshemmenden Eigenschaften, dem jedoch die spezifische Glykosylierung fehlt, die bei Epmedin C zu beobachten ist

Epmedin C zeichnet sich durch seine starken östrogenähnlichen Wirkungen und seine einzigartige Glykosylierung aus, was es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H50O19/c1-14(2)6-11-19-21(54-38-32(50)29(47)26(44)22(13-40)55-38)12-20(41)23-27(45)35(33(56-34(19)23)17-7-9-18(51-5)10-8-17)57-39-36(30(48)25(43)16(4)53-39)58-37-31(49)28(46)24(42)15(3)52-37/h6-10,12,15-16,22,24-26,28-32,36-44,46-50H,11,13H2,1-5H3/t15-,16-,22+,24-,25-,26+,28+,29-,30+,31+,32+,36+,37-,38+,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZLIYVOYYQJRO-JIYCBSMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4CC=C(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC=C(C=C6)OC)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149351 | |

| Record name | Epimedin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110642-44-9 | |

| Record name | Epimedin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110642449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epimedin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

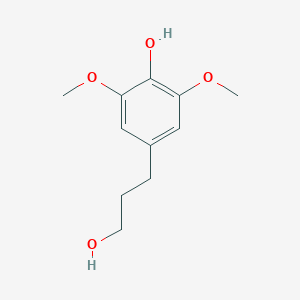

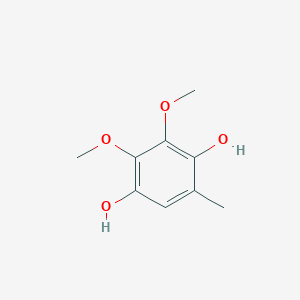

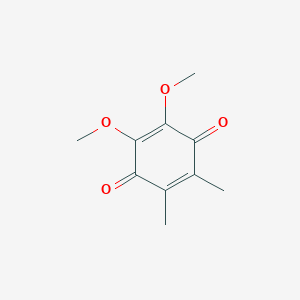

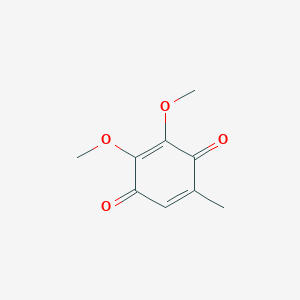

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.